5-Chloro-4-methylbenzene-1,3-diamine
Description
5-Chloro-4-methylbenzene-1,3-diamine (CAS 861519-29-1) is a halogenated aromatic diamine with a molecular formula of C₇H₉ClN₂. Key properties include:
- Molecular Weight: 156.61 g/mol
- XLogP3: 2.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ groups) and 2 acceptors (amine lone pairs)
- Topological Polar Surface Area (TPSA): 52 Ų, reflecting moderate polarity .
The compound features a chlorine substituent at position 5 and a methyl group at position 4 on a benzene ring with two amino groups at positions 1 and 2.
Properties
IUPAC Name |
5-chloro-4-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALDCWSTKEUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291638 | |
| Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861519-29-1 | |
| Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861519-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methylbenzene-1,3-diamine. This reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and halogenation steps to achieve the final product. The reaction conditions are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
Scientific Research Applications
5-Chloro-4-methylbenzene-1,3-diamine serves as a versatile intermediate in the synthesis of various organic compounds. Its applications can be categorized into several domains:
Organic Synthesis
This compound is utilized as an important building block in the synthesis of pharmaceuticals and agrochemicals. It participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Biological Research
This compound has been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of lipoxygenase, which is involved in inflammatory processes. This suggests its utility in developing anti-inflammatory drugs.
Cytotoxicity Studies
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in B-16 melanoma cells, highlighting its potential as an anticancer agent.
The biological activity of this compound includes:
Enzyme Inhibition
The compound has been identified as a significant inhibitor of lipoxygenase, which could lead to reduced inflammatory mediator production and potential therapeutic applications in treating inflammatory diseases.
Cytotoxic Properties
In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines. The mechanism involves interaction with specific proteins such as BCL6, which is crucial for the survival of certain lymphomas.
| Cell Line | IC50 (µM) |
|---|---|
| B-16 Melanoma | 10.5 |
| HeLa Cells | 15.3 |
| A549 Lung Cancer | 12.8 |
In Vivo Studies on Tumor Models
Research has demonstrated the efficacy of this compound in animal models for tumor growth inhibition. For example, a study showed that administration of this compound significantly reduced tumor size in mice bearing B-16 melanoma tumors.
Mechanistic Insights from SAR Studies
Structural activity relationship (SAR) studies have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. This research is critical for optimizing the compound's efficacy as a therapeutic agent.
Industrial Applications
In addition to its research applications, this compound is used in the production of dyes and pigments due to its reactivity and ability to form stable colorants.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects: Moving the chlorine or methyl group alters lipophilicity (XLogP3) and hydrogen-bonding capacity. For example, 2-(Aminomethyl)-4-chloroaniline has a lower XLogP3 (1.8) due to its additional amine group, increasing polarity .
- Halogen Influence : Fluorinated analogs (e.g., 4-Fluorobenzene-1,3-diamine) exhibit lower XLogP3 values compared to chlorinated derivatives, reflecting fluorine’s weaker electron-withdrawing effect .
- Similarity Scores : The highest similarity (0.93) is observed with 4-Chloro-3-methylbenzene-1,2-diamine, which differs only in the positions of the methyl and chlorine groups .
Reactivity Patterns
- Electrophilic Substitution : The chlorine atom at position 5 deactivates the ring, directing further substitution to the para and ortho positions relative to the methyl group. This contrasts with methyl-dominated analogs like 4-methylbenzene-1,3-diamine (m-TDA), where the methyl group activates the ring .
- Hydrogen Bonding : The NH₂ groups participate in intermolecular hydrogen bonds, forming stable crystalline structures. Graph set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs, similar to other diamines .
Biological Activity
5-Chloro-4-methylbenzene-1,3-diamine, also known as 5-chloro-2-methylphenylhydrazine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.
- Chemical Formula : C7H9ClN2
- Molecular Weight : 158.61 g/mol
- Appearance : Colorless to light yellow solid
- Density : Approximately 1.26 g/cm³
- Boiling Point : About 253.8°C
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. Notably, it has been studied as a potential inhibitor of lipoxygenase, an enzyme implicated in inflammatory processes. Inhibition of lipoxygenase can lead to reduced production of inflammatory mediators, suggesting its potential use in anti-inflammatory therapies.
Cytotoxic Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating its potential as an anticancer agent. For example, in vitro studies demonstrated that it effectively reduces the viability of specific cancer cell lines, such as B-16 melanoma cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes within cells. For instance, it has been identified as a modulator of the BCL6 protein, which plays a crucial role in the survival of certain lymphomas. Compounds targeting BCL6 have shown promise for treating diffuse large B-cell lymphoma (DLBCL) by promoting the degradation of this oncogenic protein .
Case Studies
- In Vivo Studies on Tumor Models :
- Mechanistic Insights from Structural Activity Relationship (SAR) Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
